molecular formula C24H42O21 B033255 Maltotetraose CAS No. 34612-38-9

Maltotetraose

Numéro de catalogue: B033255
Numéro CAS: 34612-38-9
Poids moléculaire: 666.6 g/mol
Clé InChI: LUEWUZLMQUOBSB-ZLBHSGTGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Maltotetraose is a linear tetrasaccharide composed of four glucose units linked by α-1,4-glycosidic bonds. This compound is notable for its low sweetness and high solubility in water. It is primarily derived from the hydrolysis of starch or maltodextrin and has significant applications in the food, medical, and chemical industries .

Analyse Des Réactions Chimiques

Hydrolysis of Maltotetraose

This compound undergoes both acid-catalyzed and enzymatic hydrolysis, breaking down into smaller oligosaccharides and glucose.

1.1 Acid-Catalyzed Hydrolysis
Under acidic conditions, this compound hydrolyzes sequentially into maltotriose, maltose, and glucose. For example, treatment with 4 M HCl at 120°C for 10 minutes yields a mixture of:

  • This compound : 5%
  • Maltotriose : 15%
  • Maltose : 50%
  • Glucose : 30% .
Reaction ConditionsProducts (Relative Abundance)
4 M HCl, 120°C, 10 minMaltotriose (15%), Maltose (50%), Glucose (30%)

1.2 Enzymatic Hydrolysis
Enzymes like α-amylase and α-glucosidase cleave this compound at specific glycosidic bonds. For instance, α-amylase targets the α-1,4 linkage, generating maltotriose and glucose .

Binding Affinity

The binding of this compound to substrate-binding proteins (SBPs) in ABC transporters is critical for bacterial uptake. Isothermal titration calorimetry (ITC) data shows:

  • Binding constant (Ka) : 1.04 × 10⁸ M⁻¹
  • ΔG° : -10.93 kcal/mol
  • ΔH : -3.49 kcal/mol .

Fluorination for Stability Enhancement

Site-selective fluorination at terminal hydroxyl groups improves resistance to enzymatic hydrolysis.

Key Findings :

  • Fluorination at C2 (reducing end) inverts substrate orientation in α-amylase active sites .
  • Hydrolytic Stability : Fluorinated this compound shows 10-fold increased resistance to α-amylase and α-glucosidase .
ModificationStability Enhancement
C2-F (reducing end)10-fold vs. natural

Industrial Production

High-yield production of this compound is achieved using Pseudomonas stutzeri amylases, with:

  • Optimal pH : 8.0
  • Temperature : 60°C .

Structural and Thermodynamic Analysis

This compound’s α-1,4 glycosidic linkages confer unique properties:

Thermodynamic Data :

  • ΔG° (binding) : -10.93 kcal/mol
  • ΔH (binding) : -3.49 kcal/mol
  • TΔS° (binding) : -7.44 kcal/mol

Crystallographic Insights

Co-crystal structures with human α-amylase reveal maltose units bound at the active site, guiding substrate orientation .

Applications De Recherche Scientifique

Medical Imaging

Maltotetraose has been utilized as a scaffold in the development of imaging agents for bacterial infections. A recent study demonstrated the effectiveness of a maltotriose-based fluorescent probe, Cy7-1-maltotriose, which showed superior uptake in bacterial cells compared to mammalian cells. This specificity allows for non-invasive imaging of infections, making it a promising tool for diagnosing conditions such as wound infections and assessing treatment efficacy in vivo using fluorescence and photoacoustic imaging techniques .

Case Study: Imaging Bacterial Infections

  • Objective : To develop a targeted imaging agent for bacterial infections.
  • Methodology : The study compared maltotriose and this compound derivatives for their pharmacokinetic properties and imaging capabilities.
  • Findings : Cy7-1-maltotriose provided enhanced imaging signals in infected tissues compared to maltohexose derivatives, indicating its potential as a more effective imaging agent .

Food Science

In the food industry, this compound is recognized for its functional properties that enhance product quality. It exhibits low osmotic pressure, high water-holding capacity, and mild sweetness, making it suitable for various applications in food processing. Additionally, this compound can inhibit sucrose crystallization and improve the stability of foam in beverages like beer .

Applications in Food Processing

  • Stabilizer : Used to enhance the texture and stability of food products.
  • Sweetener : Provides mild sweetness without significantly increasing caloric content.
  • Foam Enhancer : Improves the quality of beer foam, contributing to better sensory attributes .

Clinical Chemistry

This compound serves as a substrate in clinical chemistry for measuring blood glucose levels. Its ability to undergo enzymatic hydrolysis makes it valuable in assays that monitor glycemic responses and enzyme activities related to carbohydrate metabolism .

Enzymatic Assays

  • Substrate for Enzymes : this compound derivatives are used to assess the activity of enzymes such as α-amylase and glycogen phosphorylase.
  • Fluorogenic Derivatives : These derivatives provide high analytical sensitivity for enzyme assays, facilitating research in metabolic disorders .

Enzymatic Research

This compound is also significant in enzymatic research due to its role as a product of starch hydrolysis. Researchers have developed this compound-producing amylases that improve baking performance by enhancing dough rheology and texture in whole-grain bread production .

Case Study: Baking Performance Enhancement

  • Objective : To evaluate the impact of this compound-producing enzymes on bread quality.
  • Methodology : Whole wheat flour was treated with G4-amylase to assess changes in dough properties.
  • Findings : The addition of this compound improved dough elasticity and bread volume, indicating its potential as a baking improver .

Activité Biologique

Maltotetraose, a tetrasaccharide composed of four glucose units linked by α-(1–4) glycosidic bonds, has garnered significant attention in biochemical and industrial applications due to its unique properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its production, enzymatic interactions, antibacterial properties, and potential applications in various fields.

1. Production and Enzymatic Activity

This compound can be produced through the enzymatic hydrolysis of starch by various microbial amylases. Notably, Pseudomonas stutzeri and Bacillus species have been identified as effective producers of this compound.

Table 1: Enzymatic Production of this compound

MicroorganismEnzyme TypeSubstrate UsedThis compound Yield (%)
Pseudomonas stutzeriα-AmylasePotato Starch98%
Bacillus circulansThis compound-producing AmylaseStarchVariable

Research indicates that the optimal conditions for this compound production vary among different strains. For instance, Pseudomonas stutzeri achieves maximum amylase activity at a pH of 8.0 and a temperature of 60°C . This strain's ability to produce this compound in high yields without glucose presence suggests its potential utility in food processing applications where sweetness reduction is desired .

2.1 Antibacterial Properties

This compound exhibits notable antibacterial activity, particularly against Erwinia species, which are known plant pathogens responsible for diseases such as stalk rot in various crops . In studies comparing various maltooligosaccharides, this compound was the only compound that demonstrated significant inhibitory effects on these pathogens. This property suggests potential applications in agriculture as a natural pesticide or growth enhancer.

2.2 Physiological Effects

In addition to its antibacterial properties, this compound has been studied for its physiological effects on fermentation processes. Research involving Saccharomyces cerevisiae indicates that this compound can be fermented effectively, contributing to the overall metabolic efficiency of yeast during alcohol production . The respiratory quotient (RQ) observed during this compound metabolism is notably higher than that for other sugars like maltose and glucose, indicating a different metabolic pathway that could be exploited in industrial fermentation processes .

3. Applications in Food and Industry

This compound's unique properties make it suitable for various applications:

  • Food Industry : It serves as a food additive to improve texture while reducing sweetness without compromising flavor. Its high moisture retention capacity helps prevent retrogradation in baked goods .
  • Clinical Chemistry : this compound is utilized as a substrate in assays for measuring blood glucose levels, showcasing its relevance in medical diagnostics .
  • Agriculture : Its antibacterial properties against plant pathogens highlight its potential use as a natural pesticide, promoting healthier crop yields.

Case Study 1: Antibacterial Efficacy

In a controlled study examining the antibacterial efficacy of maltodextrins and oligosaccharides against Erwinia sp., this compound was found to inhibit bacterial growth significantly compared to glucose and maltose. This finding supports the hypothesis that specific oligosaccharides can be used strategically to manage plant diseases .

Case Study 2: Fermentation Performance

A study on the fermentation performance of different Saccharomyces strains revealed that those grown on this compound exhibited higher growth rates and metabolic efficiency compared to those grown on glucose or maltose alone. This case underscores the importance of oligosaccharides like this compound in optimizing fermentation processes in brewing and bioethanol production .

Propriétés

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEWUZLMQUOBSB-ZLBHSGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34612-38-9
Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.359
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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